Cas no 948557-43-5 (Tie2 kinase inhibitor 1)

Tie2 kinase inhibitor 1 structure
Tie2 kinase inhibitor 1 structure
Product name:Tie2 kinase inhibitor 1
CAS No:948557-43-5
MF:C26H21N3O2S
Molecular Weight:439.528844594955
MDL:MFCD14585804
CID:827221
PubChem ID:23625762

Tie2 kinase inhibitor 1 化学的及び物理的性質

名前と識別子

    • 4-(6-Methoxy-2-naphthyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole
    • Tie2 kinase inhibitor
    • 4-[4-(6-methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine
    • 4Tie2 kinase inhibitor
    • X7496
    • Tie2 kinase-IN-1
    • Tie2 kinase inhibitor 1
    • 4-(4-(6-methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine
    • C26H21N3O2S
    • 4-[4-(6-methoxy-2-naphthalenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine
    • Tie2-IN-5
    • 4-{4-(6-methoxynaphthalen-2-yl)-2-[4-(methylsulfinyl)phenyl]-1H-imidazol-5-yl}pyridine
    • Tie2-kinase-inhibitor
    • Tie-2 kinase Inhibitor
    • MLS006011077
    • GTPL9348
    • HMS3655I07
    • BCP23755
    • 2
    • 4-[4-(6-Methoxy-2-naphthalenyl)-2-[4-(methylsulfinyl)phenyl]-1H-imidazol-5-yl]pyridine (ACI)
    • HMS3672K19
    • CHEBI:91442
    • AS-56742
    • CS-0019702
    • SMR004702865
    • HY-100556
    • 4-[2-(4-METHANESULFINYLPHENYL)-5-(6-METHOXYNAPHTHALEN-2-YL)-3H-IMIDAZOL-4-YL]PYRIDINE
    • 4-[4-(6-Methoxy-2-naphthalenyl)-2-[4-(methylsulfinyl)phenyl]-1H-imidazol-5-yl]pyridine
    • compound 5 [PMID: 17618114]
    • NCGC00346554-01
    • CHEMBL237352
    • Tie2 Kinase
    • Tie2kinase-IN-1
    • BRD-A92800748-001-05-5
    • Q27163288
    • DB-113069
    • 4-[2-(4-methanesulfinylphenyl)-5-(6-methoxynaphthalen-2-yl)-1H-imidazol-4-yl]pyridine
    • SDCCGSBI-0647621.P002
    • 948557-43-5
    • CCG-264916
    • NCGC00386151-02
    • SCHEMBL17835458
    • DTXSID60635231
    • Tie2 IN 5; Tie2IN5; Tie2 inhibitor 5; Tie2-inhibitor-5; Tie2 kinase inhibitor 5
    • BDBM50217603
    • S1577
    • EX-A7310
    • SW219921-1
    • AKOS037515690
    • MDL: MFCD14585804
    • インチ: 1S/C26H21N3O2S/c1-31-22-8-5-19-15-21(4-3-20(19)16-22)25-24(17-11-13-27-14-12-17)28-26(29-25)18-6-9-23(10-7-18)32(2)30/h3-16H,1-2H3,(H,28,29)
    • InChIKey: SINQIEAULQKUPD-UHFFFAOYSA-N
    • SMILES: O=S(C)C1C=CC(C2NC(C3C=C4C(C=C(C=C4)OC)=CC=3)=C(C3C=CN=CC=3)N=2)=CC=1

計算された属性

  • 精确分子量: 439.13500
  • 同位素质量: 439.13544809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 32
  • 回転可能化学結合数: 5
  • 複雑さ: 635
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.1
  • XLogP3: 4.3

じっけんとくせい

  • PSA: 87.08000
  • LogP: 6.57060

Tie2 kinase inhibitor 1 Security Information

  • 储存条件:(BD376939)

Tie2 kinase inhibitor 1 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A253059-1mg
4-(4-(6-Methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine
948557-43-5 98%
1mg
$52.0 2025-02-21
Ambeed
A253059-1g
4-(4-(6-Methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine
948557-43-5 98%
1g
$1323.0 2024-05-30
Chemenu
CM330047-100mg
Tie2 kinase inhibitor 1
948557-43-5 95%+
100mg
$819 2021-08-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14038-5mg
Tie2 kinase inhibitor
948557-43-5 98%
5mg
¥869.00 2023-09-09
eNovation Chemicals LLC
Y1214368-100mg
Tie2 kinase-IN-1
948557-43-5 95%
100mg
$700 2024-07-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021615-10mg
Tie2 kinase inhibitor 1
948557-43-5 97%
10mg
¥636 2024-07-19
TRC
M264745-5mg
4-(6-Methoxy-2-naphthyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole
948557-43-5
5mg
$207.00 2023-05-18
TRC
M264745-10mg
4-(6-Methoxy-2-naphthyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole
948557-43-5
10mg
$374.00 2023-05-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6335-5 mg
Tie2 kinase inhibitor
948557-43-5 99.82%
5mg
¥1722.00 2022-04-26
Ambeed
A253059-10mg
4-(4-(6-Methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine
948557-43-5 98%
10mg
$111.0 2025-02-21

Tie2 kinase inhibitor 1 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonium acetate Solvents: Acetic acid ;  reflux
1.2 Reagents: Trimethyl phosphite Solvents: Dimethylformamide ;  reflux
1.3 Reagents: Acetic acid ,  Potassium persulfate Solvents: Water
Reference
Pyridinylimidazole inhibitors of Tie2 kinase
Semones, Marcus; Feng, Yanhong; Johnson, Neil; Adams, Jerry L.; Winkler, Jim; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4756-4760

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Acetic acid ;  90 °C
1.2 Reagents: Trimethyl phosphite Solvents: Dimethylformamide ;  90 °C
1.3 Reagents: Potassium persulfate
Reference
Optimization of triarylimidazoles for Tie2: Influence of conformation on potency
Johnson, Neil W.; Semones, Marcus; Adams, Jerry L.; Hansbury, Michael; Winkler, Jim, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5514-5517

Tie2 kinase inhibitor 1 Raw materials

Tie2 kinase inhibitor 1 Preparation Products

Tie2 kinase inhibitor 1に関する追加情報

Tie2 Kinase Inhibitor 1 (CAS No. 948557-43-5): A Promising Compound in Angiogenesis and Cancer Research

Tie2 kinase inhibitor 1 (CAS No. 948557-43-5) is a potent and selective inhibitor of the Tie2 receptor tyrosine kinase, which plays a crucial role in angiogenesis and vascular development. This compound has garnered significant attention in recent years due to its potential applications in the treatment of various diseases, particularly those involving abnormal blood vessel formation and cancer.

The Tie2 receptor is a member of the receptor tyrosine kinase family and is primarily expressed on the surface of endothelial cells. It is activated by two ligands, Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2), which regulate endothelial cell survival, proliferation, and migration. The activation of Tie2 signaling is essential for maintaining vascular integrity and stability, making it a key target for therapeutic intervention in conditions characterized by dysregulated angiogenesis.

Tie2 kinase inhibitor 1 has been shown to effectively block the phosphorylation of Tie2, thereby inhibiting downstream signaling pathways that are critical for angiogenesis. This inhibition can lead to reduced endothelial cell proliferation and migration, as well as decreased vascular permeability. These effects make Tie2 kinase inhibitor 1 a promising candidate for the treatment of diseases such as cancer, where aberrant angiogenesis is a hallmark feature.

In preclinical studies, Tie2 kinase inhibitor 1 has demonstrated significant anti-tumor activity in various cancer models. For instance, a study published in the journal Cancer Research reported that treatment with Tie2 kinase inhibitor 1 led to a marked reduction in tumor growth and metastasis in mouse models of breast cancer. The inhibitor was found to not only suppress tumor angiogenesis but also enhance the efficacy of chemotherapy by improving drug delivery to the tumor site.

Beyond its potential in cancer therapy, Tie2 kinase inhibitor 1 has also shown promise in other areas of research. For example, it has been investigated for its role in preventing diabetic retinopathy, a condition characterized by abnormal blood vessel growth in the retina. A study published in the journal Diabetes demonstrated that treatment with Tie2 kinase inhibitor 1 significantly reduced retinal neovascularization and improved visual function in diabetic mice.

The mechanism of action of Tie2 kinase inhibitor 1 involves its ability to selectively bind to the ATP-binding site of the Tie2 receptor, thereby preventing ATP from activating the kinase domain. This selective inhibition minimizes off-target effects and enhances the safety profile of the compound. Additionally, its high potency and favorable pharmacokinetic properties make it an attractive candidate for further clinical development.

In conclusion, Tie2 kinase inhibitor 1 (CAS No. 948557-43-5) represents a significant advancement in the field of angiogenesis research and therapeutic development. Its ability to selectively inhibit Tie2 signaling offers new possibilities for treating diseases characterized by abnormal blood vessel formation, including cancer and diabetic retinopathy. Ongoing research continues to explore its full potential, with promising results suggesting that this compound may play a crucial role in future clinical treatments.

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